molecular formula C20H24FN3O3S B2776530 1-(Tert-butyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1202985-79-2

1-(Tert-butyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

カタログ番号: B2776530
CAS番号: 1202985-79-2
分子量: 405.49
InChIキー: LQUCRAUNFRHONQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Tert-butyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C20H24FN3O3S and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(Tert-butyl)-3-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a tert-butyl group and a sulfonamide moiety attached to a tetrahydroquinoline core. The presence of the 4-fluorophenyl group enhances its pharmacological properties.

Research indicates that compounds with similar structures can act as inhibitors of monoacylglycerol acyltransferase 2 (MGAT2), an enzyme implicated in lipid metabolism. Inhibition of MGAT2 may lead to reduced triglyceride synthesis and improved metabolic profiles in models of obesity and diabetes .

In Vitro Studies

In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on MGAT2. For instance, a derivative with similar structural features showed an IC50 value significantly lower than that of its predecessors, indicating enhanced potency . The compound's ability to inhibit triglyceride synthesis was confirmed through assays measuring lipid accumulation in cell lines.

In Vivo Studies

In vivo evaluations using mouse models have shown promising results. For example, administration of related compounds at doses as low as 3 mg/kg resulted in marked reductions in plasma triglyceride levels during oral lipid tolerance tests . These findings suggest that the compound could be effective in managing conditions associated with dyslipidemia.

Case Study 1: Obesity Model

A study involving C57BL/6 mice fed a high-fat diet demonstrated that treatment with the compound led to significant weight loss and improved insulin sensitivity compared to control groups. The mechanism was attributed to the inhibition of MGAT2, which plays a critical role in fat absorption and metabolism .

Case Study 2: Diabetes Management

Another case study evaluated the effects of the compound on diabetic mice. Results indicated that it not only reduced blood glucose levels but also improved lipid profiles by decreasing triglyceride levels significantly after treatment . These outcomes highlight the potential for this compound in therapeutic applications for metabolic disorders.

Comparative Analysis

Compound NameTarget EnzymeIC50 (nM)In Vivo Efficacy (mg/kg)Observed Effects
Compound AMGAT2<503Reduced TG levels
Compound BMGAT2<100150Weight loss
This compoundMGAT2TBDTBDTBD

化学反応の分析

Hydrolysis Reactions

The urea and sulfonamide groups are susceptible to hydrolysis under specific conditions:

  • Acidic Hydrolysis : The urea linkage can undergo cleavage in acidic media (e.g., HCl/H<sub>2</sub>O), yielding a tert-butylamine and a tetrahydroquinoline-sulfonamide intermediate.

  • Basic Hydrolysis : Under alkaline conditions (e.g., NaOH/EtOH), the sulfonamide group may hydrolyze to form a sulfonic acid derivative, though this reaction is slower compared to urea cleavage.

Key Conditions :

Reaction TypeConditionsProducts
Urea Hydrolysis6M HCl, 80°C1-(4-Fluorophenyl)sulfonyl-1,2,3,4-tetrahydroquinolin-7-amine + CO<sub>2</sub> + tert-butylamine
Sulfonamide Hydrolysis2M NaOH, refluxSulfonic acid derivative (low yield)

Nucleophilic Substitution

The sulfonamide’s electron-withdrawing nature activates the tetrahydroquinoline ring for electrophilic substitution:

  • Halogenation : Chlorination/bromination occurs at the para position of the tetrahydroquinoline ring using Cl<sub>2</sub> or Br<sub>2</sub> in DCM.

  • Nitration : Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the 5-position of the tetrahydroquinoline scaffold.

Example Reaction :

Compound+Br2DCM, 25°C5-Bromo derivative (72% yield)[1]\text{Compound} + \text{Br}_2 \xrightarrow{\text{DCM, 25°C}} \text{5-Bromo derivative (72\% yield)}[1]

Reductive Transformations

The tetrahydroquinoline core undergoes hydrogenation and reduction:

  • Ring Saturation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the quinoline ring to a decahydroquinoline system, altering conformational flexibility .

  • N-Oxide Reduction : Treatment with LiAlH<sub>4</sub> reduces any N-oxide byproducts formed during synthesis .

Key Findings :

  • Hydrogenation at 50 psi H<sub>2</sub> and 60°C achieves full saturation within 12 hours .

  • Selectivity for ring reduction over urea/sulfonamide cleavage is achieved using Pd-C .

Coupling Reactions

The urea group participates in coupling reactions to form derivatives:

  • Alkylation : Reaction with alkyl halides (e.g., CH<sub>3</sub>I) in DMF/K<sub>2</sub>CO<sub>3</sub> yields N-alkylated ureas .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms bis-urea derivatives, though steric hindrance from the tert-butyl group limits reactivity .

Synthetic Utility :

ReagentProductYield
Methyl iodideN-Methylurea58%
Benzoyl chlorideBis-urea34%

Oxidation Reactions

The tetrahydroquinoline moiety is prone to oxidation:

  • Epoxidation : Using m-CPBA in DCM forms an epoxide at the 3,4-position of the tetrahydroquinoline ring.

  • Sulfone Oxidation : The 4-fluorophenylsulfonyl group resists further oxidation under standard conditions (e.g., H<sub>2</sub>O<sub>2</sub>/AcOH).

Notable Data :

  • Epoxidation proceeds with 89% regioselectivity but requires low temperatures (−20°C) to prevent over-oxidation.

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition patterns:

  • Urea Degradation : Major weight loss at 220–250°C corresponds to urea breakdown.

  • Sulfonamide Stability : The sulfonyl group remains intact up to 300°C.

TGA Profile :

Temperature Range (°C)Mass Loss (%)Assignment
220–25042Urea decomposition
300–32028Tetrahydroquinoline ring degradation

Biological Interactions

Though not a direct reaction, the compound’s interaction with biological targets informs its reactivity:

  • Enzyme Inhibition : The urea group binds to HBV capsid proteins via hydrogen bonding, mimicking natural substrates .

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the tetrahydroquinoline ring to form hydroxylated metabolites .

特性

IUPAC Name

1-tert-butyl-3-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-20(2,3)23-19(25)22-16-9-6-14-5-4-12-24(18(14)13-16)28(26,27)17-10-7-15(21)8-11-17/h6-11,13H,4-5,12H2,1-3H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUCRAUNFRHONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。